![molecular formula C7H13ClN2O3S B13141576 6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is a chemical compound with a unique spirocyclic structure. The compound’s molecular weight is 240.71 g/mol, and it is characterized by its high purity, typically above 95% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions . This reaction uses a Dean-Stark trap to remove water, facilitating the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized spirocyclic compounds.
Applications De Recherche Scientifique
6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has shown promise as an anti-ulcer agent, with activity comparable to omeprazole.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets. In the case of its anti-ulcer activity, the compound likely inhibits proton pumps or other enzymes involved in gastric acid secretion . This inhibition reduces stomach acidity, providing relief from ulcer symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another spirocyclic compound with anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Known for its potential as a kinase inhibitor.
Uniqueness
6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride stands out due to its high purity and specific structural features, which contribute to its unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H13ClN2O3S |
|---|---|
Poids moléculaire |
240.71 g/mol |
Nom IUPAC |
6,6-dioxo-6λ6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O3S.ClH/c10-6-7(1-2-9-6)5-8-3-4-13(7,11)12;/h8H,1-5H2,(H,9,10);1H |
Clé InChI |
RXDGBDZXOHZXIB-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C12CNCCS2(=O)=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


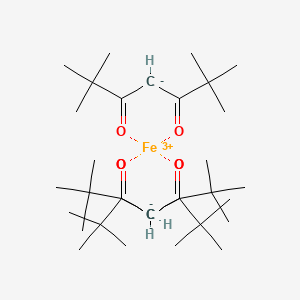

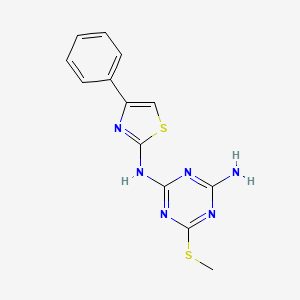

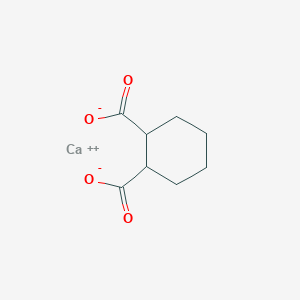
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
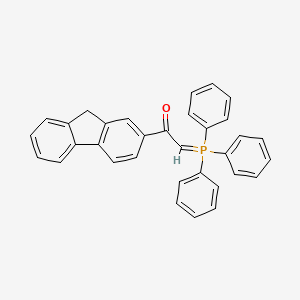
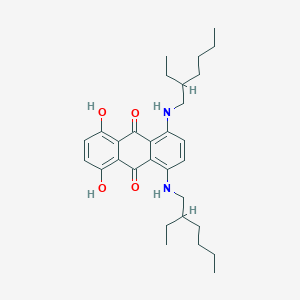
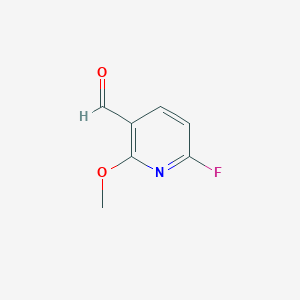

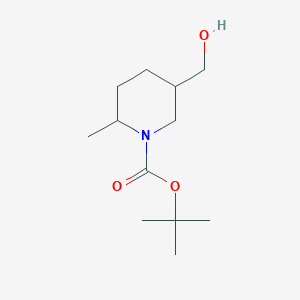
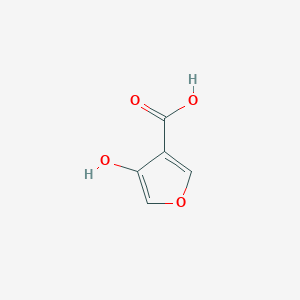
![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
